Enhanced LC-MS/MS Assay Precision via Distinct Mass Shift and Co-Elution
(R)-9-Hydroxy Risperidone-d4 provides a +4 Da mass shift relative to unlabeled (R)-9-hydroxyrisperidone, enabling distinct detection in mass spectrometry while maintaining identical chromatographic retention time. In a validated UFLC-MS/MS method for rabbit plasma, the mass transitions used for quantification were m/z 427.0→207.0 for paliperidone and m/z 431.1→211.0 for the paliperidone-d4 internal standard, confirming the incorporation of four deuterium atoms [1]. This co-elution property corrects for matrix effects and ionization variability, achieving a method linearity of r²=0.9990 over a concentration range of 0.25-250 ng/mL [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) for quantification |
|---|---|
| Target Compound Data | m/z 431.1→211.0 (precursor→product ion) |
| Comparator Or Baseline | m/z 427.0→207.0 (unlabeled paliperidone) |
| Quantified Difference | +4 Da mass shift due to 4x deuterium substitution |
| Conditions | UFLC-MS/MS with positive electrospray ionization (ESI+) on a Hypersil BDS C18 column |
Why This Matters
This precise mass differentiation ensures accurate and reliable quantification of paliperidone in complex biological samples, a prerequisite for robust pharmacokinetic studies and regulatory submission.
- [1] R. Sadashivaiah and B. K. Satheeshababu. VALIDATED UFLC-MS/MS METHOD FOR THE QUANTITATIVE ESTIMATION OF PALIPERIDONE IN RABBIT PLASMA; ADAPTABILITY TO IN-VIVO BIOAVAILABILITY STUDY. Int J Pharm Sci Res. 2021;12(12):6629-37. View Source
